

4-Hydroxyphenylarsonic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxyphenylarsonic acid**

Cat. No.: **B146202**

[Get Quote](#)

4-Hydroxyphenylarsonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of **4-Hydroxyphenylarsonic acid**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Chemical Properties

4-Hydroxyphenylarsonic acid, also known as Roxarsone, is an organoarsenic compound that has seen use as a veterinary drug and feed additive.[\[1\]](#) It appears as a white to off-white crystalline solid.[\[1\]](#)[\[2\]](#)

Quantitative Chemical Data

Property	Value	Reference
IUPAC Name	(4-hydroxyphenyl)arsonic acid	
Synonyms	p-Hydroxyphenylarsonic acid, 4-Hydroxybenzenearsonic acid, Roxarsone	[1]
CAS Number	98-14-6	[2]
Molecular Formula	C ₆ H ₇ AsO ₄	[2]
Molecular Weight	218.04 g/mol	[2]
Melting Point	174 °C	[2]
Boiling Point	88 °C	[3]
Solubility	Slightly soluble in water. Soluble in alcohol.	[3][4]
pK _{a1}	3.89	[3]
pK _{a2} (phenol)	8.37	[3]
pK _{a3}	10.05	[3]

Structural Information

The molecular structure of **4-Hydroxyphenylarsonic acid** consists of a phenyl ring substituted with a hydroxyl group and an arsonic acid group at the para position.

Crystallographic Data

The crystal structure of **4-Hydroxyphenylarsonic acid** has been determined by X-ray diffraction.

Parameter	Value	Reference
Crystal System	Monoclinic	[5]
Space Group	P2 ₁ /c	[5]
Unit Cell Dimensions	$a = 5.739(1) \text{ \AA}$, $b = 7.226(2) \text{ \AA}$, $c = 17.856(2) \text{ \AA}$, $\beta = 90.74(2)^\circ$	[5]
Molecules per Unit Cell (Z)	4	[5]

The arsenic atom is tetrahedrally coordinated to one carbon and three oxygen atoms. The structure is characterized by an extensive network of hydrogen bonds involving the phenolic and arsonic acid groups.[\[5\]](#)

Experimental Protocols

Synthesis of Sodium p-Hydroxyphenylarsonate

A common method for the synthesis of the sodium salt of **4-hydroxyphenylarsonic acid** involves the reaction of phenol with arsenic acid.[\[6\]](#)

Materials:

- Phenol (300 g, 3.2 moles)
- Sirupy arsenic acid (75-80%, 720 g, 3.8-4 moles)
- Barium hydroxide ($\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$)
- Sodium carbonate
- Sodium sulfate
- Hydrochloric acid
- Alcohol

Procedure:

- Dehydrate the sirupy arsenic acid by boiling until the temperature reaches 150°C.
- Add the dehydrated arsenic acid to phenol in a 1-L round-bottomed, three-necked flask equipped with a stirrer, thermometer, and a condenser.
- Heat the mixture in an oil bath to 155-160°C.
- Allow the reaction to proceed for four hours from the time the internal temperature reaches 140°C.
- After partial cooling, pour the reaction mixture into 4 L of water and stir to dissolve the hydroxyphenylarsonic acids.
- Neutralize the excess arsenic acid by gradually adding finely ground barium hydroxide until the solution is slightly alkaline to litmus.
- Filter off the barium arsenate precipitate.
- Add sodium carbonate to the filtrate to precipitate the excess barium as barium carbonate and filter.
- Add sodium sulfate to the filtrate to remove the last traces of barium and filter.
- Acidify the filtrate with hydrochloric acid and then add a concentrated solution of sodium hydroxide to precipitate sodium p-hydroxyphenylarsonate.
- Cool the mixture in an ice box, separate the precipitate, wash with alcohol, and dry at 80°C. A second crop can be obtained from the filtrate by further concentration and precipitation with alcohol.^[6]

To obtain the free acid, the sodium salt can be dissolved in water and acidified with a mineral acid.

Purification

Purification of **4-Hydroxyphenylarsonic acid** can be achieved by recrystallization. A common procedure involves dissolving the crude product in hot water, optionally treating with

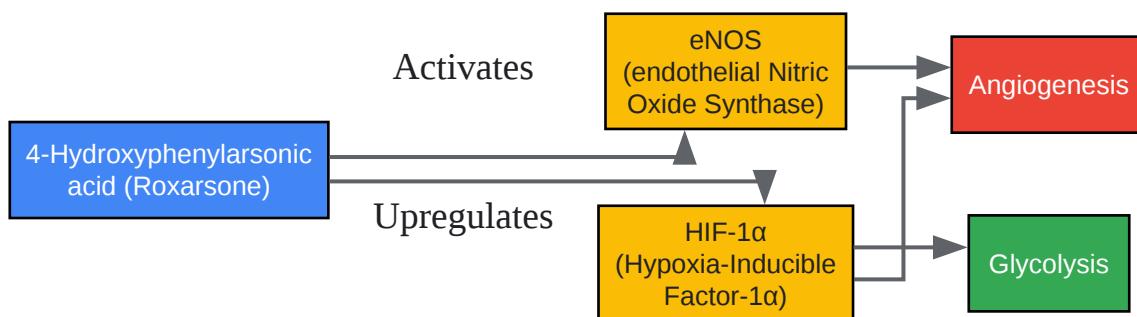
decolorizing carbon, followed by filtration and cooling to induce crystallization. The resulting crystals are then washed with cold water, acetone, and ether before drying.[7]

Analytical Methods

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This technique is used for the sensitive determination of **4-hydroxyphenylarsonic acid** (roxarsone) and its metabolites in various matrices, such as chicken tissue.[1]

- **Sample Preparation:** Enzymatic digestion of the tissue sample using trypsin, followed by bulk matrix separation using anion-exchange column chromatography.[1]
- **Chromatographic Separation:** Reversed-phase HPLC is employed for further separation.[1]
- **Detection:** ICP-MS is used for the element-specific detection of arsenic-containing compounds.[1]

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS): This method is suitable for the identification and quantification of **4-hydroxyphenylarsonic acid** and its transformation products.

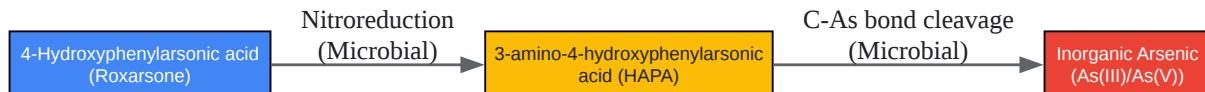

- **Chromatography:** A microbore HPLC column (e.g., Spherisorb C18) can be used with a mobile phase such as 1% acetic acid in aqueous 20% methanol.[8]
- **Detection:** Electrospray ionization in positive-ion mode with triple-stage quadrupole mass spectrometry, operating in selected-reaction-monitoring (SRM) mode, provides high selectivity and sensitivity.[8]

Biological Signaling Pathways

4-Hydroxyphenylarsonic acid (roxarsone) has been shown to exhibit pro-angiogenic effects, meaning it can promote the formation of new blood vessels. This activity is mediated through specific signaling pathways within endothelial cells.

Pro-Angiogenic Signaling of 4-Hydroxyphenylarsonic Acid

4-Hydroxyphenylarsonic acid induces angiogenesis through a pathway distinct from that of inorganic arsenite.^[3] A key mediator in this pathway is the endothelial nitric oxide synthase (eNOS).^[3] Furthermore, roxarsone has been found to upregulate the expression of hypoxia-inducible factor-1 α (HIF-1 α), a key transcription factor in angiogenesis and glycolysis.^[5]

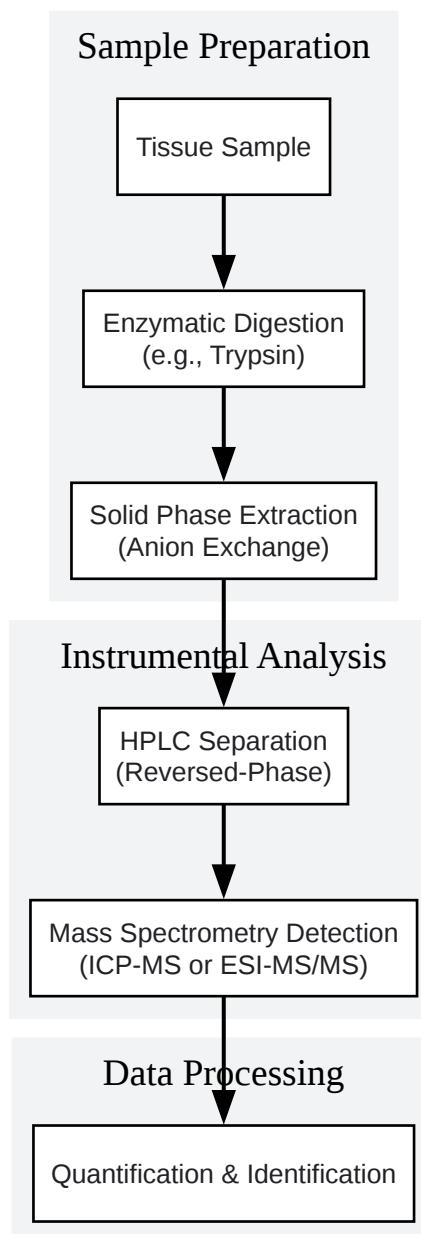


[Click to download full resolution via product page](#)

Caption: Pro-angiogenic signaling pathway of **4-Hydroxyphenylarsonic acid**.

Microbial Degradation Pathway

In the environment, **4-Hydroxyphenylarsonic acid** can be transformed by microorganisms. A primary step in its degradation is the reduction of the nitro group to an amino group, forming **3-amino-4-hydroxyphenylarsonic acid** (HAPA).^[9] This can be followed by the cleavage of the carbon-arsenic bond, releasing inorganic arsenic.^[9]



[Click to download full resolution via product page](#)

Caption: Microbial degradation pathway of **4-Hydroxyphenylarsonic acid**.

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the analysis of **4-Hydroxyphenylarsonic acid** in a biological matrix.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **4-Hydroxyphenylarsonic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Angiogenic Potential of 3-Nitro-4-Hydroxy Benzene Arsonic Acid (Roxarsone) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenic potential of 3-nitro-4-hydroxy benzene arsonic acid (roxarsone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Hydroxyphenylarsonic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146202#4-hydroxyphenylarsonic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com